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Compound of Interest

Compound Name: Lariatin A

Cat. No.: B10815312 Get Quote

Introduction

Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP)

characterized by a unique, mechanically interlocked "lasso" structure. Produced by the

bacterium Rhodococcus jostii, Lariatin A and its analogue, Lariatin B, exhibit potent anti-

mycobacterial activity, including against Mycobacterium tuberculosis. This makes them

promising candidates for novel antibiotic development. The lasso structure, formed by an

isopeptide bond between the N-terminal amino acid and an acidic residue creating a

macrolactam ring through which the C-terminal tail is threaded, confers remarkable stability

against thermal and proteolytic degradation.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation, sequencing, and

quantitative analysis of Lariatin A and its analogues. Due to the complex, cyclic nature of

these peptides, specialized MS techniques and protocols are required to navigate the

challenges of their analysis. These application notes provide an overview and detailed

protocols for the mass spectrometric analysis of Lariatin A.

Key Applications of Mass Spectrometry in Lariatin Research

Structural Elucidation and Verification: High-resolution mass spectrometry is used to

determine the accurate mass of Lariatin A and its analogues, confirming their elemental

composition.
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De Novo Sequencing: Tandem MS (MS/MS) and multistage MS (MSn) are employed to

fragment the peptide and determine its amino acid sequence. Techniques like Collision-

Induced Dissociation (CID) and Electron Capture Dissociation (ECD) are used to break the

peptide bonds, although the cyclic structure complicates fragmentation patterns compared to

linear peptides.

Identification of Analogues: LC-MS is used to separate and identify naturally occurring

analogues, such as Lariatin B, or synthetically generated variants from complex mixtures like

bacterial culture broths.

Structure-Activity Relationship (SAR) Studies: MS analysis is critical in SAR studies to

confirm the structures of engineered lariatin variants and correlate them with their biological

activity. Mutational analyses have identified key amino acid residues (e.g., Tyr6, Gly11,

Asn14, and Lys17) as essential for anti-mycobacterial activity.

Quantitative Data Summary
The following table summarizes key data for Lariatin A and its primary known analogue,

Lariatin B.

Peptide
Amino Acid
Sequence

Molecular
Weight (Da)

No. of
Residues

Key Structural
Feature

Lariatin A
G¹SQLVYRE⁸W⁹

GHSNVIKPLP¹⁸
~1985.1 18

Macrolactam ring

(Gly¹-Glu⁸), tail

(Trp⁹-Pro¹⁸)

Lariatin B
G¹SQLVYRE⁸W⁹

GHSNVIKPGP²⁰
~2213.3 20

Macrolactam ring

(Gly¹-Glu⁸), tail

(Trp⁹-Pro²⁰)

Note: The exact molecular weight can vary based on the protonation state observed in the

mass spectrometer. The sequences are derived from literature.
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Figure 1: Schematic of Lariatin A Lasso Structure.

Click to download full resolution via product page

Caption: Figure 1: Schematic of Lariatin A Lasso Structure.
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Figure 2: General workflow for Lariatin A analysis.

Click to download full resolution via product page

Caption: Figure 2: General workflow for Lariatin A analysis.
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Figure 3: Conceptual MS/MS fragmentation of a cyclic peptide.

Click to download full resolution via product page

Caption: Figure 3: Conceptual MS/MS fragmentation of a cyclic peptide.

Protocols
Protocol 1: Extraction and Purification of Lariatin A from
Culture
This protocol is based on methodologies described for the isolation of lariatins from

Rhodococcus jostii culture broth.

Materials:

Rhodococcus jostii K01-B0171 culture broth

Centrifuge and appropriate tubes
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0.45 µm membrane filters

Diaion HP-20 resin

ODS (Octadecylsilane) column

HPLC system

Solvents: Methanol, Acetonitrile (ACN), Water (HPLC grade), Trifluoroacetic acid (TFA)

Procedure:

Harvesting: Centrifuge the whole culture broth (e.g., at 5000 x g for 15 minutes) to separate

the supernatant from the bacterial cells.

Filtration: Filter the resulting supernatant through a 0.45 µm membrane filter to remove any

remaining cells and particulate matter.

Initial Chromatography (HP-20):

Apply the filtered supernatant to a column packed with Diaion HP-20 resin.

Wash the column with water to remove salts and hydrophilic impurities.

Elute the peptide fraction with an organic solvent, such as methanol or aqueous acetone.

Secondary Chromatography (ODS):

Concentrate the eluate from the HP-20 column under vacuum.

Apply the concentrated sample to an ODS column for further purification.

Elute with a stepwise or linear gradient of increasing acetonitrile (in water) concentration.

Final Purification (Preparative HPLC):

Collect the active fractions from the ODS column.

Perform a final purification step using preparative reverse-phase HPLC (RP-HPLC).
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Monitor the elution profile using a UV detector (e.g., at 210 or 280 nm).

Collect the peak corresponding to Lariatin A.

Verification: Confirm the purity and identity of the collected fraction by analytical LC-MS and

lyophilize for storage.

Protocol 2: LC-MS/MS Analysis of Lariatin A
This protocol provides a general framework for the analytical identification of Lariatin A using

LC-MS/MS, adapted from published methods.

Materials:

Purified Lariatin A sample or filtered culture supernatant

HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap)

C18 Reverse-Phase Column (e.g., PEGASIL ODS, 2.0 x 50 mm)

Mobile Phase A: Water with 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic acid (TFA)

Mobile Phase B: Acetonitrile (ACN) with 0.1% FA or 0.05% TFA

Procedure:

Sample Preparation:

Dissolve purified, lyophilized Lariatin A in a suitable solvent (e.g., 50% ACN/water with

0.1% FA).

For direct analysis of culture broth, use the supernatant filtered through a 0.45 µm

membrane.

Liquid Chromatography (LC) Method:

Column: C18 Reverse-Phase Column.

Flow Rate: 0.2 - 0.5 mL/min (adjust for column dimensions).
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Column Temperature: 40 °C.

Injection Volume: 5 - 10 µL.

Gradient:

Start with 5-10% Mobile Phase B.

Apply a linear gradient from 10% to 100% Mobile Phase B over 20 minutes.

Hold at 100% B for 2-3 minutes to wash the column.

Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

Mass Spectrometry (MS) Method:

Ionization Mode: Electrospray Ionization (ESI),

To cite this document: BenchChem. [Application Notes: Mass Spectrometry Analysis of
Lariatin A and its Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10815312#mass-spectrometry-analysis-of-lariatin-a-
and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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